(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
描述
属性
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUMQNCKKFBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361514 | |
| Record name | 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292075-95-7 | |
| Record name | 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound (5Z)-5-[(5-bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazolidinone ring system with a bromo-substituted furyl group. Its molecular formula is with a molecular weight of approximately 318.21 g/mol. The compound exhibits a purity of 95% and is typically stored at room temperature.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- In one study, thiazolidinone derivatives showed selective cytotoxicity against K562 (human leukemia) and HeLa (cervical cancer) cells. The IC50 values for certain derivatives ranged from 8.5 µM to 15.1 µM, indicating potent anticancer activity compared to standard treatments like cisplatin .
- Another study highlighted that specific thiazolidinones induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, suggesting a multifaceted mechanism of action .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone A | K562 | 8.5 | Apoptosis induction |
| Thiazolidinone B | HeLa | 15.1 | Apoptosis induction |
| Thiazolidinone C | MDA-MB-361 | 12.7 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been extensively studied. The compound has demonstrated efficacy against both bacterial and fungal strains.
- Antibacterial Studies :
- A series of thiazolidinones were tested against Gram-positive and Gram-negative bacteria, showing superior activity compared to ampicillin . The compound exhibited a higher degree of potency against resistant strains such as MRSA.
- Specific derivatives showed antimicrobial activity with IC50 values significantly lower than standard antibiotics.
| Compound | Bacterial Strain | IC50 (µg/mL) | Reference Drug |
|---|---|---|---|
| Thiazolidinone D | MRSA | <10 | Ampicillin |
| Thiazolidinone E | E. coli | <15 | Ciprofloxacin |
- Antifungal Studies :
The biological activities of thiazolidinones are attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways has been a common finding across various studies.
- Molecular Interactions : Molecular docking studies have elucidated how these compounds interact with target proteins, providing insights into their binding affinities and potential as lead compounds for drug development .
Case Studies
Several case studies have highlighted the potential applications of thiazolidinones in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer types demonstrated that a thiazolidinone derivative improved overall survival rates when used in combination with standard chemotherapy regimens.
- Case Study on Antimicrobial Resistance : Research focused on the use of thiazolidinones against drug-resistant bacterial strains revealed promising results, suggesting their role as novel antimicrobial agents in an era of increasing resistance.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Position 3 substituents : Ethyl (target compound) vs. benzyl (), phenyl (), or morpholine/piperazine ().
- Arylidene substituents : 5-Bromo-2-furyl (target compound) vs. 1,3-benzodioxol-5-yl (), pyridinyl (), or substituted phenyl groups ().
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Melting points: Brominated analogs (e.g., 3i in ) have higher melting points (>260°C) compared to non-halogenated derivatives (234–254°C) .
- Crystallography: The crystal structure of (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () reveals a monoclinic system (space group P21/c) with Z=4 and density 1.350 Mg/m³ .
准备方法
Synthetic Routes for Thiazolidinone Derivatives
Condensation with 5-Bromo-2-furaldehyde
The most direct route involves the condensation of 3-ethyl-2-thioxo-thiazolidin-4-one with 5-bromo-2-furaldehyde. This method, adapted from analogous syntheses of furylmethylene-thiazolidinones, employs β-alanine or piperidine as catalysts in acetic acid or ethanol. For example, heating equimolar amounts of 5-bromo-2-furaldehyde and 3-ethyl-2-thioxo-thiazolidin-4-one in ethanol with piperidine under reflux yields the target compound via Knoevenagel condensation. The reaction typically achieves 70–85% yield after 6–8 hours, with the (Z)-isomer predominating due to steric and electronic factors.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a one-pot alternative. A protocol using 3-ethylthiourea, chloroacetic acid, and 5-bromo-2-furaldehyde in the presence of triethylamine (Et₃N) generates the thiazolidinone ring in situ. The reaction proceeds through nucleophilic substitution, where the thiourea reacts with chloroacetic acid to form an intermediate, which then undergoes cyclization and condensation with the aldehyde. This method reduces purification steps and achieves yields of 65–78%.
Optimization of Reaction Conditions
Catalyst Screening
Catalysts significantly impact reaction efficiency. Et₃N outperforms alternatives like NaOH or DBU (1,8-diazabicycloundec-7-ene) in MCRs, providing higher yields (78% vs. 50–60%) and shorter reaction times (7 hours vs. 12 hours). In condensation reactions, piperidine in ethanol proves more effective than β-alanine in acetic acid, likely due to enhanced nucleophilicity.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) are less effective than ethanol or methanol, which stabilize intermediates through hydrogen bonding. Reflux conditions (70–80°C) are optimal, whereas room-temperature reactions show incomplete conversion.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Condensation | Piperidine | Ethanol | Reflux | 8 | 85 |
| Multicomponent | Et₃N | Methanol | Reflux | 7 | 78 |
| Condensation (AcOH) | β-Alanine | Acetic acid | 100°C | 10 | 70 |
Mechanistic Insights
The condensation mechanism begins with deprotonation of the thiazolidinone’s active methylene group by the base (e.g., piperidine), forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the (Z)-configured alkene due to conjugation with the thioxo group. In MCRs, chloroacetic acid reacts with thiourea to form a thiazolidinone precursor, which then condenses with the aldehyde via a similar enolate intermediate.
Analytical Characterization
The compound is characterized by:
常见问题
Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves the condensation of a thiosemicarbazide derivative with a brominated furan aldehyde. A general approach (adapted from analogous thiazolidinones) includes refluxing 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 5-bromo-2-furaldehyde in the presence of a base like K₂CO₃ in a polar solvent (e.g., DMF or acetic acid). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or chromatography .
Q. How is the crystal structure of this compound determined, and what software tools are utilized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a Bruker Kappa APEXII CCD diffractometer. Structural refinement employs SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), with hydrogen atoms geometrically constrained. Displacement parameters and bond angles are analyzed using ORTEP-3 or WinGX for visualization .
Q. What spectroscopic techniques validate the compound’s structure?
Key techniques include:
- NMR : and NMR to confirm substituent positions and Z-configuration of the exocyclic double bond.
- FT-IR : Peaks at ~1700 cm (C=O), 1250 cm (C=S), and 750 cm (C-Br) verify functional groups.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?
Contradictions may arise from thermal motion, disorder, or incorrect space group assignment. Strategies include:
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Analysis of related thiazolidinones reveals:
- Hydrogen bonds : S⋯H–O interactions between the thioxo group and hydroxyl/water molecules (graph-set notation: , ).
- C–H⋯π interactions : Aromatic rings engage in weak contacts (3.5–4.0 Å).
- Halogen bonding : Bromine participates in Br⋯S contacts (~3.4 Å), influencing supramolecular assembly .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
SAR studies on analogous PDI inhibitors (e.g., CCF642) suggest:
- The bromofuryl moiety enhances electrophilicity, enabling covalent binding to cysteine residues.
- Ethyl substitution at N3 improves lipophilicity (logP ~2.8), correlating with cellular permeability.
- Thioxo groups are critical for redox activity, as shown in ROS inhibition assays .
Q. What experimental design considerations are critical for assessing its pharmacological potential?
- In vitro assays : Use myelogenous leukemia cell lines (e.g., K562) to test cytotoxicity (IC₅₀ via MTT assay).
- Target engagement : Employ SPR or ITC to measure binding affinity for PDI or related enzymes.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (Example from Analogous Compounds)
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Bond length (C=S) | 1.623(2) Å | |
| Torsion angle (C8–S1–C7) | −179.12(15)° | |
| Hydrogen bond (S⋯H–O) | 2.85 Å, 153° |
Q. Table 2: Synthetic Optimization Variables
| Variable | Impact on Yield/Purity | Reference |
|---|---|---|
| Reaction time | >24h increases cyclization | |
| Solvent (DMF vs. AcOH) | AcOH favors Z-isomer | |
| Base (K₂CO₃ vs. Et₃N) | K₂CO₃ reduces side products |
Contradiction Analysis
Issue : Conflicting reports on the biological activity of thiazolidinones.
Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
